molecular formula C30H34N4O4 B1148128 TMR cadaverine CAS No. 159311-67-8

TMR cadaverine

Cat. No.: B1148128
CAS No.: 159311-67-8
M. Wt: 514.62
Attention: For research use only. Not for human or veterinary use.
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Description

TMR cadaverine, also known as tetramethylrhodamine cadaverine, is a fluorescent compound used extensively in biochemical and biotechnological applications. It is a derivative of cadaverine, a naturally occurring polyamine with the chemical formula C5H14N2. Cadaverine itself is a colorless, viscous liquid with a distinctive odor, formed by the bacterial decarboxylation of lysine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TMR cadaverine involves the conjugation of cadaverine with tetramethylrhodamine (TMR). The process typically includes the following steps:

    Activation of TMR: Tetramethylrhodamine is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form an NHS ester.

    Conjugation: The activated TMR is then reacted with cadaverine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

TMR cadaverine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be used in further biochemical applications .

Scientific Research Applications

TMR cadaverine has a wide range of applications in scientific research, including:

    Fluorescent Labeling: It is used as a fluorescent probe for labeling proteins, nucleic acids, and other biomolecules.

    Cell Imaging: this compound is employed in live-cell imaging to study cellular processes and structures.

    Bioconjugation: It is used to create bioconjugates for studying protein-protein interactions and enzyme activities.

    Medical Diagnostics: This compound is used in diagnostic assays to detect specific biomolecules and pathogens.

Mechanism of Action

The mechanism of action of TMR cadaverine involves its ability to form covalent bonds with target biomolecules through its amine groups. This allows it to act as a fluorescent tag, enabling the visualization and tracking of the labeled molecules. The fluorescence of this compound is due to the tetramethylrhodamine moiety, which absorbs light at a specific wavelength and emits light at a longer wavelength .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TMR cadaverine is unique due to its fluorescent properties, which make it particularly useful for imaging and diagnostic applications. Unlike other polyamines, the conjugation with tetramethylrhodamine provides this compound with distinct optical properties, enhancing its utility in various scientific fields .

Biological Activity

TMR cadaverine, chemically known as 5-(and-6)-((N-(5-aminopentyl)amino)carbonyl)tetramethylrhodamine, is a fluorescent compound that has garnered attention for its diverse biological activities. This article explores its biological properties, applications in research, and implications in various fields.

  • Molecular Formula : C₃₀H₃₄N₄O₄
  • Molecular Weight : 514.62 g/mol
  • Fluorescence Properties : Exhibits bright orange fluorescence with an excitation wavelength of 544 nm and an emission wavelength of 571 nm, making it suitable for various biological assays and imaging techniques .

Biological Activities

  • Protein Labeling and Imaging
    • This compound is extensively used in bioconjugation due to its ability to label proteins and other biomolecules effectively. Its specificity for cysteine residues allows for precise targeting in proteomic studies, facilitating the visualization of protein interactions and dynamics in live cells .
  • Regulation of Biotin Synthesis
    • Recent studies have shown that cadaverine can inhibit biotin biosynthesis in plants, specifically in Arabidopsis thaliana. This inhibition affects primary root growth by altering the enzymatic activity of key components in the biotin synthesis pathway (BIO3-BIO1). The presence of cadaverine leads to decreased biotin levels, which are critical for fatty acid synthesis and overall plant metabolism .
  • Fluorescent Labeling Techniques
    • This compound can be coupled with activated carboxyl groups or sulfonyl chlorides, enhancing its utility in fluorescent labeling applications. This versatility is crucial for developing assays that require specific tagging of biomolecules .

Study on Root Growth Inhibition

A study conducted by Liu et al. (2021) demonstrated that cadaverine treatment resulted in significant inhibition of root growth in Arabidopsis thaliana. The researchers found that this effect could be rescued by supplementing biotin, indicating a direct relationship between cadaverine levels and biotin synthesis pathways .

TreatmentRoot Length (cm)Biotin Supplemented (Yes/No)
Control10.5No
Cadaverine6.2No
Cadaverine9.8Yes

Application in Proteomics

In a proteomic study, this compound was utilized to label cysteine-containing proteins selectively. The results indicated high specificity even at elevated dye concentrations, confirming its potential as a reliable tool for protein analysis .

Properties

IUPAC Name

4-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C30H34N4O4/c1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)25-16-19(8-11-22(25)30(36)37)29(35)32-15-7-5-6-14-31;1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)22-11-8-19(16-25(22)30(36)37)29(35)32-15-7-5-6-14-31/h2*8-13,16-18H,5-7,14-15,31H2,1-4H3,(H-,32,35,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTKKMBMBAQBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCN)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCN)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H68N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1029.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How specific is BODIPY TMR cadaverine IA for cysteine residues in proteins?

A1: The research indicates that BODIPY this compound IA exhibits high specificity for cysteine residues. [] This means it primarily reacts with cysteine and shows minimal non-specific labeling, even when present in high concentrations relative to thiol groups. This makes it a valuable tool for researchers aiming to specifically label cysteine residues in proteins for various proteomic applications.

Q2: Does BODIPY this compound IA affect the isoelectric point (pI) of proteins after labeling?

A2: The study found minimal impact of BODIPY this compound IA on the pI of standard proteins. [] This is an important consideration as significant pI changes could interfere with techniques like 2D gel electrophoresis, which separate proteins based on both their pI and molecular weight.

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